1-methyl-1H-imidazol-5-amine
Overview
Description
1-Methyl-1H-imidazol-5-amine belongs to the class of organic compounds known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclization, hydrolysis, and methylation, has been reported .Molecular Structure Analysis
The molecular formula of 1-methyl-1H-imidazol-5-amine is C4H7N3 . The structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Scientific Research Applications
Synthesis and Analysis in Pharmaceuticals
1-Methyl-1H-imidazol-5-amine is a key intermediate in pharmaceutical synthesis. Zhou et al. (2018) outlined a practical synthetic route to a closely related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, demonstrating its significance in the pharmaceutical industry. This synthesis involved cyclization, hydrolysis, and methylation processes, highlighting the compound's versatility in drug development (Zhou et al., 2018).
Catalytic Applications in Green Chemistry
In green chemistry, 1-methyl-1H-imidazol-5-amine derivatives play a role as catalysts. Khalafi‐Nezhad and Mohammadi (2013) reported the use of chitosan supported magnetic ionic liquid nanoparticles (CSMIL) for the efficient synthesis of tetrazoles, showcasing the environmental friendliness and reusability of these catalysts. These catalysts involve methyl imidazole, highlighting the application of imidazole derivatives in sustainable chemistry (Khalafi‐Nezhad & Mohammadi, 2013).
Applications in Nucleic Acid Modification
Chu, Wahl, and Orgel (1983) demonstrated the use of imidazole buffers, including 1-methylimidazole, in the modification of oligonucleotides and nucleic acids. Their method allowed for the efficient attachment of amines to nucleic acids, a crucial step in biotechnological applications such as drug development and genetic engineering (Chu et al., 1983).
Role in Polymer Chemistry
In polymer chemistry, tertiary amines including 1-methylimidazole are used to modify the properties of UV-curable epoxide resins. Chiang and Hsieh (2008) studied the impact of various amines, including 1-methylimidazole, on the physical properties of these resins, demonstrating its importance in advanced opto-electronic applications (Chiang & Hsieh, 2008).
Utility in Synthesizing Novel Compounds
1-Methyl-1H-imidazol-5-amine derivatives have been used to develop novel compounds with potential applications in various fields. Sadek et al. (2018) described an efficient synthesis method for novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives, highlighting the compound's role in facilitating new chemical entities (Sadek et al., 2018).
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
3-methylimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-6-2-4(7)5/h2-3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYQSWDQLDFSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559267 | |
Record name | 1-Methyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-imidazol-5-amine | |
CAS RN |
66787-75-5 | |
Record name | 1-Methyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-methylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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